molecular formula C17H19NO6 B4994700 1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene

1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No.: B4994700
M. Wt: 333.3 g/mol
InChI Key: NGCSBQPODUNKTF-UHFFFAOYSA-N
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Description

1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is an organic compound with the molecular formula C17H19NO6 It is characterized by the presence of methoxy groups, a nitrophenoxy group, and a propoxy linkage attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of phenol to introduce a nitro group.

    Etherification: The reaction of the nitrated phenol with 1,3-dimethoxybenzene in the presence of a base to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and propoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene
  • 1,3-dimethoxy-2-[3-(4-chlorophenoxy)propoxy]benzene
  • 1,3-dimethoxy-2-[3-(4-aminophenoxy)propoxy]benzene

Uniqueness

1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene is unique due to the presence of both methoxy and nitrophenoxy groups, which confer distinct chemical and physical properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1,3-dimethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-21-15-5-3-6-16(22-2)17(15)24-12-4-11-23-14-9-7-13(8-10-14)18(19)20/h3,5-10H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSBQPODUNKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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